

Physical and chemical properties of 7,7-Dimethyloxepan-2-one

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Compound of Interest

Compound Name: 7,7-Dimethyloxepan-2-one

Cat. No.: B15439459

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An In-Depth Technical Guide to 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dimethyloxepan-2-one, a substituted ε-caprolactone, is a heterocyclic compound with potential applications in polymer chemistry and as a building block in organic synthesis. Due to a scarcity of direct experimental data, this guide provides a comprehensive overview of its known identifiers, computed physical and chemical properties, and a detailed, generalized experimental protocol for its synthesis via the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. To provide a valuable context for researchers, this document also includes experimental data for the parent compound, ε-caprolactone, and discusses the expected influence of the gem-dimethyl substitution on the compound's properties. Furthermore, general reactivity, stability, and safety information for caprolactones are presented. While no specific biological activities or signaling pathways have been elucidated for **7,7-dimethyloxepan-2-one**, the known biological relevance of other terpenoid lactones suggests potential areas for future investigation.

Introduction



7,7-Dimethyloxepan-2-one, also known as 7,7-dimethylcaprolactone, belongs to the family of substituted ε-caprolactones. These seven-membered cyclic esters are of significant interest due to their utility as monomers in ring-opening polymerization to produce functionalized polyesters and as intermediates in the synthesis of more complex organic molecules. The gemdimethyl substitution at the 7-position is expected to influence the compound's physical properties, such as its melting and boiling points, as well as its chemical reactivity and susceptibility to polymerization. This guide aims to consolidate the available information on **7,7-dimethyloxepan-2-one** and to provide a practical framework for its synthesis and handling.

Chemical and Physical Properties

Direct experimental data for **7,7-dimethyloxepan-2-one** is limited. The following tables summarize its identifiers and computed properties, alongside the experimental properties of the parent compound, ε-caprolactone, for comparison.

Identifiers and Computed Data for 7,7-Dimethyloxepan-2-one



Property	Value	Source
IUPAC Name	7,7-dimethyloxepan-2-one	PubChem[1]
Synonyms	7,7-dimethylcaprolactone	PubChem[1]
CAS Number	76638-13-6	PubChem[1]
Molecular Formula	C8H14O2	PubChem[1]
Molecular Weight	142.20 g/mol	PubChem[1]
InChI	InChI=1S/C8H14O2/c1-8(2)6- 4-3-5-7(9)10-8/h3-6H2,1-2H3	PubChem[1]
InChIKey	DPDKDGXYHZLYEH- UHFFFAOYSA-N	PubChem[1]
SMILES	CC1(CCCCC(=O)O1)C	PubChem[1]
XLogP3	1.5	PubChem[1]
Topological Polar Surface Area	26.3 Ų	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Experimental Physical Properties of ϵ -Caprolactone (for

comparison)

Property	Value	Source
Melting Point	-1 °C	Wikipedia[2]
Boiling Point	241 °C	Wikipedia[2]
Density	1.030 g/cm ³	Wikipedia[2]
Solubility in Water	Miscible	Wikipedia[2]



The presence of the gem-dimethyl group at the 7-position of the oxepanone ring is expected to increase the steric hindrance and alter the dipole moment of the molecule compared to the unsubstituted ε -caprolactone. This would likely lead to a higher melting point and boiling point for **7,7-dimethyloxepan-2-one**. The solubility in nonpolar solvents may be enhanced, while the miscibility with water might be reduced.

Synthesis

The most direct and widely used method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation.[3][4] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For the synthesis of **7,7-dimethyloxepan-2-one**, the precursor would be 2,2-dimethyloyclohexanone.

General Experimental Protocol: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone

Disclaimer: This is a generalized protocol. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform a thorough risk assessment before conducting any experiment.

Materials:

- 2,2-dimethylcyclohexanone
- meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid (e.g., peracetic acid)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Sodium sulfite (Na₂SO₃), aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator



- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclohexanone (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
- Addition of Oxidant: To the cooled and stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.
- Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench the
 excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
- Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.
- Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 7,7-dimethyloxepan-2-one.





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Caption: General workflow for the synthesis of **7,7-Dimethyloxepan-2-one**.

Reaction Mechanism: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a Criegee intermediate.



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Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Spectroscopic Characterization (Predicted)

While experimental spectra for **7,7-dimethyloxepan-2-one** are not readily available, predictions can be made based on the structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the seven-membered ring and a singlet for the two methyl groups. The chemical shifts will be influenced by their proximity to the ester oxygen and carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display a signal for the carbonyl carbon in the typical ester range, a quaternary carbon signal for the C7 position, and distinct signals for the methylene carbons of the ring and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy



The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of a saturated ester, typically in the range of 1720-1740 cm⁻¹. C-O stretching bands would also be present.

Reactivity and Stability

- Ring-Opening Polymerization: Like other lactones, 7,7-dimethyloxepan-2-one is a potential
 monomer for ring-opening polymerization to form polyesters. The gem-dimethyl group at the
 7-position may influence the rate of polymerization and the properties of the resulting
 polymer.
- Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form the corresponding 6-hydroxy-6methylheptanoic acid.[2]
- Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.[2]
- Stability: The compound is expected to be stable under neutral conditions at room temperature. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of **7,7-dimethyloxepan-2-one**. However, various naturally occurring and synthetic lactones, including terpenoid lactones, have demonstrated a wide range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[5] The structural similarity of **7,7-dimethyloxepan-2-one** to some of these bioactive molecules suggests that it could be a candidate for biological screening.

Safety and Handling

While a specific safety data sheet (SDS) for **7,7-dimethyloxepan-2-one** is not widely available, general precautions for handling lactones and other organic chemicals should be followed.



- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
- In case of contact:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Skin: Wash with plenty of soap and water.
 - Inhalation: Move to fresh air.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

7,7-Dimethyloxepan-2-one is a compound with potential for further research, particularly in the fields of polymer chemistry and organic synthesis. This guide has provided a consolidated overview of its known properties and a practical, generalized approach to its synthesis. The lack of extensive experimental data highlights an opportunity for further investigation into the physical, chemical, and biological properties of this and other substituted caprolactones. The information presented herein, including the comparative data for ε -caprolactone and the detailed synthetic protocol, should serve as a valuable resource for scientists and researchers in their future work with this compound.

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